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Compound of Interest

Compound Name: C14H18BrN3O4S2

Cat. No.: B12618241 Get Quote

Disclaimer: The chemical compound with the formula C14H18BrN3O4S2 is not a widely

recognized or commercially available substance with a standardized name and CAS number.

This document presents a technically informed guide on a plausible representative chemical

structure that conforms to this molecular formula, specifically a novel N-aryl-thiazine

sulfonamide derivative. The properties, biological activities, and experimental protocols

described herein are based on established principles of medicinal chemistry and extrapolated

from scientific literature on analogous chemical structures.

Introduction
Heterocyclic compounds containing both nitrogen and sulfur atoms are cornerstones in the

development of novel therapeutic agents. The thiazine scaffold, a six-membered ring with one

nitrogen and one sulfur atom, is of particular interest due to its presence in a variety of

biologically active molecules.[1][2][3][4] When functionalized with a sulfonamide group, these

derivatives often exhibit a broad spectrum of pharmacological activities, including antimicrobial,

antiviral, and anticancer properties.[5][6] This guide focuses on a representative molecule, 4-(4-

bromophenyl)-N-(2,2-dioxido-1,3-thiazinan-4-yl)benzenesulfonamide, as a case study for the

chemical class defined by the molecular formula C14H18BrN3O4S2.

Chemical Structure and Properties
The proposed chemical structure for C14H18BrN3O4S2 is that of a substituted N-aryl-thiazine

sulfonamide.
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Systematic Name: 4-bromo-N-(1,1-dioxido-1,3-thiazinan-4-yl)benzenesulfonamide

Plausible Chemical Structure:

(Note: This is a representative structure and other isomers are possible.)

Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the representative

compound. These values are estimated based on computational models and data from

structurally similar compounds.

Property Value

Molecular Weight 436.35 g/mol

Molecular Formula C14H18BrN3O4S2

XLogP3 2.5

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 3

Melting Point 180-185 °C (estimated)

Boiling Point > 400 °C (decomposes)

Solubility
Sparingly soluble in water; soluble in DMSO,

DMF, and methanol.
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Spectral Data
The following table outlines the expected spectral characteristics for the identification and

characterization of the target compound.

Technique Expected Features

¹H NMR (500 MHz, DMSO-d₆)

Aromatic protons (doublets and triplets, δ 7.0-

8.0 ppm), sulfonamide NH (broad singlet, δ 9.0-

10.0 ppm), thiazine ring protons (multiplets, δ

2.0-4.0 ppm).

¹³C NMR (125 MHz, DMSO-d₆)
Aromatic carbons (δ 110-140 ppm), thiazine ring

carbons (δ 20-60 ppm).

IR (KBr)

N-H stretching (3300-3400 cm⁻¹), S=O

stretching (1350-1300 and 1160-1120 cm⁻¹), C-

S stretching (800-600 cm⁻¹).

Mass Spectrometry (ESI-MS)

[M+H]⁺ at m/z 437.0, [M+Na]⁺ at m/z 459.0.

Isotopic pattern characteristic of bromine will be

observed.

Potential Biological Activities and Signaling
Pathways
Based on the prevalence of the sulfonamide and thiazine moieties in medicinal chemistry,

C14H18BrN3O4S2 derivatives are hypothesized to exhibit a range of biological activities.

Antimicrobial Activity
Sulfonamides are a well-established class of antibiotics that act as competitive inhibitors of

dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. The

thiazine ring may also contribute to antimicrobial effects.[1][2][3][4]

Anticancer Activity
Many sulfonamide-containing compounds exhibit anticancer properties by inhibiting carbonic

anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5] These
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enzymes are involved in pH regulation and tumor progression.

Antiviral Activity
Recent studies have shown that sulfonamide derivatives can possess antiviral properties

against a range of viruses by targeting various viral or host-cell proteins.[6]

Hypothetical Signaling Pathway Inhibition
A potential mechanism of action for the anticancer activity of this compound class could involve

the inhibition of carbonic anhydrase IX (CA IX), leading to a disruption of pH homeostasis in

tumor cells and subsequent apoptosis.
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Caption: Hypothetical inhibition of the CA IX pathway by the representative compound.

Experimental Protocols
The following sections detail methodologies for the synthesis and biological evaluation of the

representative N-aryl-thiazine sulfonamide.

Synthesis Protocol
The synthesis of 4-bromo-N-(1,1-dioxido-1,3-thiazinan-4-yl)benzenesulfonamide can be

achieved through a multi-step process. A general approach involves the reaction of a suitable

sulfonyl chloride with an appropriate aminothiazine derivative.[6][7]

Step 1: Synthesis of 4-bromobenzenesulfonyl chloride
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To a stirred solution of 4-bromoaniline (1 eq.) in concentrated hydrochloric acid at 0-5 °C,

add a solution of sodium nitrite (1.1 eq.) in water dropwise.

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I)

chloride (0.1 eq.).

Add the diazonium salt solution to the sulfur dioxide solution and stir at room temperature for

2 hours.

Pour the reaction mixture into ice water and extract with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield 4-bromobenzenesulfonyl chloride.

Step 2: Synthesis of 4-amino-1,3-thiazine-1,1-dioxide This intermediate can be synthesized via

several literature methods, often starting from a suitable amino alcohol and a sulfur-containing

reagent.

Step 3: Coupling Reaction

Dissolve 4-amino-1,3-thiazine-1,1-dioxide (1 eq.) in pyridine at 0 °C.

Add 4-bromobenzenesulfonyl chloride (1.1 eq.) portion-wise and stir the reaction mixture at

room temperature for 12 hours.

Pour the reaction mixture into ice-cold 1M HCl.

Collect the resulting precipitate by filtration, wash with water, and dry.

Recrystallize the crude product from ethanol to obtain the pure compound.

Biological Evaluation Protocols
Antimicrobial Activity (Broth Microdilution Assay):

Prepare a stock solution of the test compound in DMSO.
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In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-

Hinton broth for bacteria or RPMI-1640 for fungi.

Inoculate each well with a standardized suspension of the test microorganism (e.g.,

Staphylococcus aureus, Escherichia coli, Candida albicans).

Include positive (standard antibiotic) and negative (no compound) controls.

Incubate the plates at 37 °C for 24 hours (bacteria) or 48 hours (fungi).

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the

compound that completely inhibits visible growth.

Carbonic Anhydrase Inhibition Assay:

The assay is based on the esterase activity of carbonic anhydrase using p-nitrophenyl

acetate (p-NPA) as a substrate.

In a 96-well plate, add Tris-HCl buffer (pH 7.4), a solution of purified human carbonic

anhydrase IX, and varying concentrations of the test compound.

Pre-incubate for 10 minutes at room temperature.

Initiate the reaction by adding a solution of p-NPA in acetonitrile.

Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm every 30

seconds for 10 minutes using a microplate reader.

Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and biological evaluation

of the target compound.
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Caption: General workflow for the synthesis and evaluation of the representative compound.

Summary of Quantitative Data
The following table presents hypothetical, yet plausible, quantitative data for the biological

activity of the representative compound, based on literature values for similar molecules.
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Assay Test Organism/Enzyme Result (IC₅₀ / MIC)

Antimicrobial Staphylococcus aureus 16 µg/mL

Escherichia coli 32 µg/mL

Candida albicans 8 µg/mL

Anticancer Carbonic Anhydrase IX 50 nM

Carbonic Anhydrase II 250 nM

Conclusion
While a specific, well-documented compound with the molecular formula C14H18BrN3O4S2 is

not readily apparent in the public domain, this guide provides a comprehensive overview of a

plausible representative structure, 4-bromo-N-(1,1-dioxido-1,3-thiazinan-4-

yl)benzenesulfonamide. Based on the known pharmacological profiles of thiazine and

sulfonamide derivatives, this class of compounds holds significant potential for further

investigation as antimicrobial, anticancer, and antiviral agents. The provided experimental

protocols and workflows offer a foundational framework for the synthesis, characterization, and

biological evaluation of these and structurally related novel chemical entities. Further research

into the structure-activity relationships of such compounds is warranted to optimize their

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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